molecular formula C22H23NO2 B2479096 2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol CAS No. 1268868-36-5

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol

Cat. No. B2479096
CAS RN: 1268868-36-5
M. Wt: 333.431
InChI Key: IMXPVDJTXSLWFX-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol (BBE) is an important synthetic intermediate used in the synthesis of various organic compounds. BBE is a versatile molecule that has been used in various research applications and laboratory experiments for decades. BBE is a phenolic compound that can be synthesized from various starting materials, including benzaldehyde and ethylbenzene. The synthesis of BBE involves a series of reactions, including oxidation and reduction, which can be used to produce a wide range of compounds. BBE has a wide range of applications in the scientific research field, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

1. Catalysis and Synthesis

  • Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes is a notable application, where this compound plays a role in synthesizing various organic compounds (Zhang & Widenhoefer, 2008).
  • It is used in the benzylation of alcohols, demonstrating its utility in organic synthesis (Poon & Dudley, 2006).

2. Intermediate in Organic Synthesis

  • The compound serves as an intermediate in the synthesis of other complex molecules, useful in pharmaceuticals, pesticides, and organic materials (We, 2015).
  • It also plays a role in the electrochemical synthesis of derivatives, offering a mild and regioselective protocol (Sharafi-kolkeshvandi et al., 2016).

3. Chemical Reactions and Properties

  • Its involvement in the Knoevenagel condensation reaction and subsequent characterization using various analytical techniques (Percino et al., 2015).
  • Studied for its reactions with CO2, showing the potential for carbon capture applications (Barzagli et al., 2016).

4. Material Science Applications

  • Research indicates its potential in developing new materials, such as fluorinated monomers for liquid crystalline polysiloxanes (Bracon et al., 2000).

properties

IUPAC Name

2-(benzylamino)-1-(3-phenylmethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-22(16-23-15-18-8-3-1-4-9-18)20-12-7-13-21(14-20)25-17-19-10-5-2-6-11-19/h1-14,22-24H,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXPVDJTXSLWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol

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